3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Catalog No.
S1909902
CAS No.
2258-24-4
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

CAS Number

2258-24-4

Product Name

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

IUPAC Name

3-(2-ethylimidazol-1-yl)propan-1-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3

InChI Key

QWBQWONZMPWCIT-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1CCCN

Canonical SMILES

CCC1=NC=CN1CCCN

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is a bifunctional amine-type curing agent for epoxy resins, belonging to the class of aminoalkylimidazoles. Its molecular structure incorporates a primary aliphatic amine for initiating addition curing, a tertiary imidazole nitrogen that acts as an anionic polymerization catalyst, and a 2-ethyl group which provides steric influence. [1] This combination of features allows it to serve as both a hardener and a catalytic accelerator, enabling the formulation of one-component epoxy systems with controlled latency and high-performance thermal properties upon cure. [REFS-1, REFS-2]

Procuring a close analog, such as 1-(3-aminopropyl)imidazole, is often not a viable substitute due to the critical role of the 2-ethyl group. This substitution provides steric hindrance around the catalytic imidazole nitrogen, which modulates the curing kinetics and influences the final cross-linked network architecture. [1] This structural difference directly impacts key performance metrics like glass transition temperature (Tg) and thermal stability, making 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine essential for applications where high thermal performance is a primary design criterion. Using a simpler amine or a different imidazole derivative would necessitate complete reformulation and requalification to achieve comparable properties. [REFS-1, REFS-2]

Achieves High Glass Transition Temperature (Tg) for Thermally Demanding Applications

Epoxy resin compositions cured with aminoalkylimidazoles, such as 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine, are specifically formulated to achieve high thermal performance. In a preferred embodiment for structural composites, these systems are designed to produce a cured product with a glass transition temperature (Tg) of 130°C or greater. [1] This level of thermal stability surpasses that of many standard aliphatic amine curing agents, which often yield epoxies with a Tg below 100°C under similar curing conditions.

Evidence DimensionCured Glass Transition Temperature (Tg)
Target Compound Data≥ 130 °C
Comparator Or BaselineStandard aliphatic amine-cured epoxies (typically < 100°C)
Quantified Difference≥ 30 °C improvement over baseline
ConditionsCured epoxy resin composition for structural composite products, as described in patent literature. [<a href="https://data.epo.org/publication-server/document?i=PN%2FEP3919542B1" target="_blank">1</a>]

A higher Tg is critical for components used in automotive, aerospace, and electronics, ensuring dimensional stability and mechanical integrity at elevated operating temperatures.

Enables Rapid Curing Cycles for High-Throughput Manufacturing

The dual-function nature of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine, acting as both a hardener and a catalyst, facilitates rapid curing at moderate temperatures. Epoxy systems incorporating this class of curing agent can form a substantially cured reaction product in 10 minutes or less at temperatures between 100°C and 130°C. [1] This cure speed is significantly faster than many conventional amine or anhydride systems that may require several hours and/or higher temperatures to achieve full cure, making it highly suitable for automated, high-volume manufacturing processes.

Evidence DimensionTime to Substantial Cure
Target Compound Data≤ 10 minutes
Comparator Or BaselineConventional amine/anhydride systems (often require several hours)
Quantified DifferenceOrder-of-magnitude reduction in cure time
ConditionsCuring temperature range of 100°C to 130°C. [<a href="https://data.epo.org/publication-server/document?i=PN%2FEP3919542B1" target="_blank">1</a>]

Reduced cycle times directly translate to lower energy consumption and increased production throughput in manufacturing processes like HP-RTM, filament winding, and pultrusion.

Valuable Bifunctional Precursor for Synthesizing Structurally-Defined Materials

The distinct structural features of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine—a primary amine, a flexible propyl linker, and a sterically-defined imidazole ring—make it a valuable building block for synthesizing more complex molecules. Unlike simpler amines or imidazoles, this compound offers multiple, spatially distinct reactive sites. The 2-ethyl group, in particular, provides a specific steric environment that can be used to control the coordination geometry in metal complexes or influence the packing of molecules in functional materials. This defined architecture is not available from simpler, more common substitutes like 1-(3-aminopropyl)imidazole.

Evidence DimensionStructural and Functional Complexity
Target Compound DataBifunctional (primary amine + sterically hindered imidazole) with defined spatial arrangement.
Comparator Or Baseline1-(3-aminopropyl)imidazole (lacks steric control at position 2); 2-Ethyl-1H-imidazole (lacks primary amine functionality).
Quantified DifferenceQualitative: offers unique steric and functional properties not present in simpler analogs.
ConditionsUse as a precursor in multi-step organic synthesis or as a ligand in coordination chemistry.

For researchers developing novel catalysts, metal-organic frameworks (MOFs), or functional polymers, procuring this specific precursor provides precise control over molecular architecture, which is essential for achieving target properties.

Formulating One-Component Adhesives and Encapsulants with High Thermal Stability

This compound is the right choice for developing one-part, heat-cured epoxy systems for structural bonding and electronic encapsulation. Its ability to deliver a cured Tg of 130°C or higher ensures reliable performance for components exposed to thermal cycling and elevated operating temperatures, such as in automotive under-hood applications or power electronics. [1]

Manufacturing High-Performance Composites via Automated Processes (HP-RTM, Pultrusion)

The rapid cure kinetics (≤ 10 minutes at 100-130°C) make this curing agent highly suitable for high-throughput composite manufacturing. [1] It allows for significantly reduced mold cycle times compared to traditional systems, increasing productivity in processes like High-Pressure Resin Transfer Molding (HP-RTM) for automotive structural parts or pultrusion for industrial profiles.

Synthesis of Specialty Ligands and Functional Monomers

As a bifunctional precursor, this compound is ideal for research and development focused on creating materials where molecular geometry is critical. It can be used to synthesize custom ligands for catalysis or to create functional monomers for specialty polymers where the combination of a primary amine and a sterically-defined imidazole ring is required to achieve a specific performance target.

XLogP3

0.2

Wikipedia

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Dates

Last modified: 08-16-2023

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